Perfluoro-1,3,5-trimethylcyclohexane

Vue d'ensemble

Description

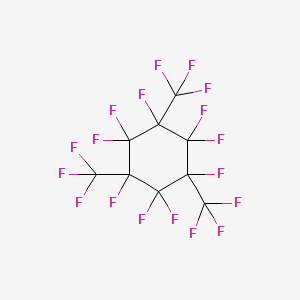

Perfluoro-1,3,5-trimethylcyclohexane is a chemical compound with the molecular formula C9F18 and a molecular weight of 450.0676 g/mol . It is a colorless liquid that is not miscible with water . This compound is characterized by a cyclohexane ring with three methyl groups and six fluorine atoms attached .

Mécanisme D'action

Target of Action

Perfluoro-1,3,5-trimethylcyclohexane is primarily used in the characterization of non-aqueous phase liquid/tracer interaction in support of a vadose zone partitioning interwell tracer test . The primary targets of this compound are therefore the non-aqueous phase liquids (NAPLs) present in the vadose zone, which is the region of soil above the water table.

Mode of Action

Given its application in tracer tests, it is likely that the compound interacts with napls in the vadose zone, allowing for their detection and characterization .

Result of Action

As a tracer compound, its primary effect is likely the detection and characterization of NAPLs in the vadose zone .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water could affect its distribution in aqueous environments . Additionally, the presence of oxidizing agents could potentially impact the stability of the compound .

Analyse Biochimique

Biochemical Properties

Perfluoro-1,3,5-trimethylcyclohexane plays a role in biochemical reactions primarily due to its interaction with non-aqueous phase liquids. It is used in the characterization of non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits high stability over time. It is resistant to degradation and maintains its chemical properties under various conditions . Long-term effects on cellular function have not been extensively studied, but its stability suggests that it may have persistent effects in in vitro and in vivo studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through passive diffusion due to its high lipophilicity . It may interact with transporters or binding proteins involved in fluorine metabolism, but further research is needed to determine the specific transport and distribution mechanisms. The compound’s localization and accumulation within cells and tissues are influenced by its chemical properties and interactions with cellular components.

Méthodes De Préparation

Analyse Des Réactions Chimiques

Perfluoro-1,3,5-trimethylcyclohexane is relatively inert under normal conditions of use, storage, and transport . It does not undergo significant oxidation, reduction, or substitution reactions due to the strong carbon-fluorine bonds . it can decompose to release toxic fumes, including hydrogen fluoride, under extreme conditions such as high temperatures .

Applications De Recherche Scientifique

Perfluoro-1,3,5-trimethylcyclohexane finds its application in the characterization of non-aqueous phase liquid/tracer interaction in support of vadose zone partitioning interwell tracer tests . This compound is used in environmental studies to understand the movement and distribution of contaminants in the subsurface . Additionally, it is utilized in infrared dispersion studies of organic liquids .

Comparaison Avec Des Composés Similaires

Perfluoro-1,3,5-trimethylcyclohexane is unique due to its high degree of fluorination, which imparts exceptional chemical stability and resistance to degradation . Similar compounds include perfluoro-1,3-dimethylcyclohexane and nonafluoro-1,3,5-tris(trifluoromethyl)cyclohexane . These compounds share similar properties but differ in the number and arrangement of fluorine atoms, which can affect their physical and chemical behavior .

Activité Biologique

Perfluoro-1,3,5-trimethylcyclohexane (PFCH) is a perfluorinated compound (PFC) with unique properties that have garnered interest in biomedical applications. This article explores its biological activity, including its effects on cellular membranes, potential therapeutic uses, and implications for environmental health.

PFCH is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 450 g/mol |

| Boiling Point | 127.4 °C |

| Melting Point | -68 °C |

| Density | 1.888 g/ml |

| Vapor Pressure | 1.3 kPa |

| Partition Coefficient (log Kow) | 6.8 |

These properties influence PFCH's interactions with biological systems and its potential applications in medicine and environmental science .

PFCH exhibits significant fusogenic activity , which refers to its ability to induce membrane fusion. Research indicates that PFCH can alter membrane packing and stability, leading to vesicle fusion in lipid bilayers. This property is particularly relevant in the context of pulmonary applications, where PFCs can facilitate gas exchange by enhancing the solubility of respiratory gases like oxygen and carbon dioxide .

Case Study: Membrane Interaction

A study investigated the effects of PFCH on unilamellar vesicles composed of phospholipids. It was found that exposure to PFCH resulted in:

- Decreased water content in lipid headgroups initially, followed by a gradual increase.

- Increased membrane fluidity , which may enhance drug delivery mechanisms.

- Enhanced vesicle stability , suggesting potential for use in drug delivery systems .

Therapeutic Applications

PFCH's unique properties make it a candidate for various biomedical applications:

- Liquid Ventilation : PFCH can be used in liquid ventilation strategies to improve oxygenation in patients with severe respiratory conditions. Clinical studies have shown that PFCs can stabilize surfactant-deficient lungs, reducing the effort required for breathing .

- Blood Substitutes : Due to its high solubility for gases, PFCH has been explored as a blood substitute, potentially improving oxygen transport during surgeries or trauma care .

- Imaging Contrast Agents : The distinct spectral signatures of PFCH allow it to function as a contrast agent in magnetic resonance imaging (MRI), providing enhanced visualization of vascular and tissue structures .

Toxicological Considerations

While PFCH shows promise for medical applications, understanding its toxicity profile is crucial:

- Biocompatibility : Studies indicate that PFCH is chemically inert; however, its long-term effects on human health and the environment remain under investigation.

- Environmental Impact : Given its persistence and potential bioaccumulation, further research is needed to assess PFCH's ecological risks and degradation pathways .

Propriétés

IUPAC Name |

1,1,2,3,3,4,5,5,6-nonafluoro-2,4,6-tris(trifluoromethyl)cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9F18/c10-1(7(19,20)21)4(13,14)2(11,8(22,23)24)6(17,18)3(12,5(1,15)16)9(25,26)27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGOFOLPXKULBGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380039 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-76-5 | |

| Record name | Perfluoro-1,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro(1,3,5-trimethylcyclohexane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Perfluoro-1,3,5-trimethylcyclohexane a suitable tracer in environmental studies?

A: this compound's chemical properties make it useful for tracing non-aqueous phase liquids (NAPLs) in environmental settings. Its ability to partition into NAPLs, like trichloroethylene (TCE), allows researchers to estimate the amount and distribution of these contaminants in soil and groundwater [, ].

Q2: How does this compound compare to other tracers in partitioning interwell tracer tests (PITT)?

A: In PITTs, using a combination of tracers provides a more complete picture of subsurface contamination. this compound acts as a NAPL-partitioning tracer, while other compounds like sulfur hexafluoride (non-partitioning) and difluoromethane (water-partitioning) provide complementary data []. This allows researchers to differentiate between NAPL saturation and water saturation in the tested environment.

Q3: What unique properties of this compound were studied in plasma polymerization research?

A: Researchers investigated how the molecular structure of this compound and other substituted perfluorocyclohexane monomers influenced the plasma polymerization process []. They found that the electrical discharge power and the specific arrangement of fluorine and carbon atoms in the monomer directly affected the final composition of the plasma polymer. This kind of research is crucial for developing tailored materials with specific properties.

Q4: Were there any studies exploring the potential medical applications of this compound?

A: While the provided research doesn't focus on medical applications, one study investigated the effects of different perfluorocarbons, including this compound, in a rabbit model of acute lung injury []. The study compared their impact on pulmonary gas exchange and mechanics. While this compound itself didn't show significant effects compared to the control group, this highlights the potential of perfluorocarbons in biomedical research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.